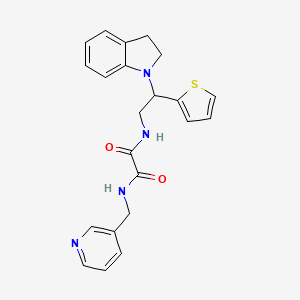

N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(pyridin-3-ylmethyl)oxalamide

Description

Historical Development of Oxalamide Chemistry

The chemical exploration of oxalamides traces its origins to the mid-19th century, with the term oxalamide first documented in scientific literature around 1836–1841. Early synthetic routes relied on the oxidation of hydrogen cyanide to cyanogen, followed by hydrolysis to yield oxamide. This method, while foundational, faced challenges in scalability and purity. By the 20th century, advancements in organic synthesis introduced alternative pathways, such as the reaction of dimethyl oxalate with ammonia under controlled conditions, which achieved yields exceeding 98%.

A pivotal shift occurred in the 21st century with the development of catalytic strategies. For instance, ruthenium pincer complexes enabled the acceptorless dehydrogenative coupling of ethylene glycol and amines to form oxalamides, a method notable for its sustainability and hydrogen gas byproduct. This evolution reflects broader trends in green chemistry, emphasizing atom economy and reduced waste.

Key Milestones in Oxalamide Synthesis

Significance of Heterocyclic Components in Bioactive Compounds

Heterocyclic moieties such as indoline, thiophene, and pyridine are cornerstones of modern medicinal chemistry. Indoline derivatives, for example, exhibit diverse pharmacological profiles, including kinase inhibition and tubulin polymerization modulation. Thiophene rings enhance π-π stacking interactions with biological targets, while pyridine groups improve solubility and hydrogen-bonding capacity.

In the context of N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(pyridin-3-ylmethyl)oxalamide, these heterocycles synergize to optimize bioactivity. The indoline scaffold may confer rigidity to the structure, potentially enhancing receptor binding, whereas the thiophene and pyridine groups could modulate electronic properties and metabolic stability. Recent studies highlight analogous compounds where indole-pyridine hybrids demonstrate potent anticancer activity through kinase inhibition.

Current Research Landscape and Knowledge Gaps

Contemporary research on oxalamide derivatives focuses on two fronts: (1) catalytic innovation in synthesis and (2) structure-activity relationship (SAR) studies for drug discovery. The ruthenium-mediated dehydrogenative coupling method exemplifies progress in sustainable synthesis, yet challenges persist in adapting such methods to complex, multifunctional oxalamides like the target compound.

SAR investigations have identified oxalamide’s hydrogen-bonding network as critical for molecular recognition. However, the interplay between its diamide core and appended heterocycles remains underexplored. For instance, how the ethylenediamine linker in This compound influences conformational flexibility—and thereby bioactivity—is unclear. Additionally, the stereoelectronic effects of thiophen-2-yl substitution on metabolic stability warrant systematic study.

Theoretical Framework and Research Questions

The design of This compound is grounded in hybrid pharmacophore theory, which posits that combining distinct bioactive motifs can yield synergistic effects. The oxalamide core serves as a conformational lock, while the indoline, thiophene, and pyridine groups contribute target-specific interactions.

Guiding Research Questions

- How does the substitution pattern at the ethylenediamine linker affect the compound’s affinity for biological targets?

- Can computational methods predict the optimal spatial arrangement of heterocycles for enhanced bioactivity?

- What catalytic systems are most efficacious for scaling up the synthesis of such multifunctional oxalamides?

Properties

IUPAC Name |

N'-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-N-(pyridin-3-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O2S/c27-21(24-14-16-5-3-10-23-13-16)22(28)25-15-19(20-8-4-12-29-20)26-11-9-17-6-1-2-7-18(17)26/h1-8,10,12-13,19H,9,11,14-15H2,(H,24,27)(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKQCAYPITYTQGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(CNC(=O)C(=O)NCC3=CN=CC=C3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(pyridin-3-ylmethyl)oxalamide typically involves multi-step organic reactions. A common approach might include:

Formation of the indolin-1-yl and thiophen-2-yl intermediates: These intermediates can be synthesized through standard organic reactions such as Friedel-Crafts acylation or Suzuki coupling.

Coupling of intermediates: The indolin-1-yl and thiophen-2-yl intermediates are then coupled with an appropriate ethylating agent under controlled conditions.

Oxalamide formation: The final step involves the reaction of the coupled intermediate with oxalyl chloride and pyridin-3-ylmethylamine to form the oxalamide structure.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(pyridin-3-ylmethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions could involve agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents or nucleophiles under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry: As a reagent or intermediate in organic synthesis.

Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Possible applications in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(pyridin-3-ylmethyl)oxalamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering cellular pathways, or modulating gene expression.

Comparison with Similar Compounds

Oxalamide derivatives are a well-studied class of compounds with applications ranging from flavoring agents to pharmaceuticals. Below is a systematic comparison of the target compound with structurally and functionally related analogs:

Structural Comparison

Key Observations :

- The target compound’s indoline and thiophene groups distinguish it from S336’s dimethoxybenzyl and GMC-1’s bromophenyl substituents. These differences likely influence electronic properties and receptor interactions.

- Pyridine moieties are common in oxalamides (e.g., S336, FAO/WHO No. 1769), but the target compound’s pyridin-3-ylmethyl group contrasts with the pyridin-2-yl substituents in S336 .

Metabolic and Toxicological Comparison

Key Observations :

- S336 and its analogs exhibit rapid hepatic metabolism without amide hydrolysis, suggesting metabolic stability for the oxalamide core .

Functional and Application Comparison

- S336: Used as a savory flavor enhancer (umami agonist) in food products, replacing monosodium glutamate (MSG) .

Biological Activity

N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(pyridin-3-ylmethyl)oxalamide is a complex organic compound that has garnered significant attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, detailing its mechanisms, therapeutic potentials, and relevant research findings.

Structural Characteristics

The compound features a combination of an indole moiety, a thiophene ring, and a pyridine group, which contribute to its diverse chemical reactivity and biological activity. Its molecular formula is with a molecular weight of approximately 343.45 g/mol. The presence of these heterocycles enhances its pharmacological profile compared to simpler oxalamides.

Research indicates that the biological activity of this compound may involve interactions with various biological macromolecules, influencing enzyme activity or receptor binding. Such interactions are critical in therapeutic contexts, particularly in drug development targeting diseases such as cancer and inflammation.

Biological Activity Overview

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |

| Antitubercular | Disruption of bacterial cell wall synthesis | |

| Antioxidant | Scavenging free radicals |

Anti-inflammatory Activity

One of the prominent activities observed for this compound is its anti-inflammatory potential. Studies have shown that it can inhibit pro-inflammatory cytokines, which are pivotal in the pathogenesis of various inflammatory diseases. The compound's ability to modulate these pathways suggests its utility in treating conditions like arthritis and asthma.

Antitubercular Activity

The compound has also demonstrated antitubercular properties by interfering with the synthesis of the bacterial cell wall. This mechanism is crucial for the development of new antibiotics, especially against resistant strains of Mycobacterium tuberculosis.

Antioxidant Properties

Furthermore, this compound exhibits antioxidant activity by scavenging free radicals. This property is beneficial in preventing oxidative stress-related diseases, including cardiovascular disorders and neurodegenerative diseases.

Case Studies and Research Findings

Recent studies have focused on optimizing the synthesis and evaluating the biological activity of various derivatives of this compound:

- Synthesis Optimization : Multi-step synthetic routes have been developed to enhance yield and purity, often employing catalysts and controlled conditions to refine the process .

- In Vivo Studies : In murine models, derivatives have shown significant efficacy in reducing inflammation and bacterial load, confirming their therapeutic potential .

- Molecular Docking Studies : Computational studies indicate that the indoline moiety interacts favorably with key residues in target enzymes, suggesting a strong binding affinity that correlates with observed biological activities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.